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For Researchers, Scientists, and Drug Development Professionals

Abstract
Dehydrodihydroionol, a sesquiterpenoid with the molecular formula C13H22O, is a

compound of interest in the fields of flavor and fragrance chemistry. A comprehensive

understanding of its physical and chemical properties is essential for its application and for

potential future research into its biological activities. This guide provides a detailed overview of

the known physicochemical characteristics of Dehydrodihydroionol, outlines general

experimental protocols for their determination, and presents a standardized workflow for the

characterization of such compounds. While specific experimental spectral data for

Dehydrodihydroionol is not readily available in public databases, this guide furnishes the

foundational knowledge required for its analysis and potential synthesis.

Physical and Chemical Properties
The known physical and chemical properties of Dehydrodihydroionol are summarized in the

table below. These properties are crucial for predicting its behavior in various solvents and

under different physical conditions, which is vital for its handling, formulation, and analysis.
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Property Value

IUPAC Name
4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-

2-ol

CAS Number 57069-86-0

Molecular Formula C13H22O

Molecular Weight 194.31 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 80 °C @ 1.00 mm Hg

Density 0.918 - 0.926 g/cm³

Refractive Index 1.489 - 1.496

Solubility
Soluble in alcohol and most fixed oils; insoluble

in water.[1]

Kovats Retention Index
Semi-standard non-polar: 1430, 1467; Standard

polar: 2017

Experimental Protocols
The following sections detail the general experimental methodologies for determining the key

physical and chemical properties of a liquid organic compound like Dehydrodihydroionol.

Boiling Point Determination (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external

pressure. For small sample volumes, a micro-boiling point determination using a Thiele tube is

a common and effective method.[2][3]

Apparatus:

Thiele tube

Thermometer (calibrated)
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Small test tube (e.g., Durham tube)

Capillary tube (sealed at one end)

Heating source (e.g., Bunsen burner or hot plate)

Mineral oil

Procedure:

A small amount of the liquid sample (a few drops) is placed into the small test tube.

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged

in the liquid.

The test tube is attached to a thermometer, ensuring the sample is level with the

thermometer bulb.

The assembly is placed in a Thiele tube containing mineral oil, ensuring the rubber band or

attachment is above the oil level.

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the

sample uniformly.

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary

tube.

Heating is continued until a steady and rapid stream of bubbles is observed.

The heat source is then removed, and the apparatus is allowed to cool slowly.

The temperature at which the bubbling stops and the liquid just begins to enter the capillary

tube is recorded as the boiling point.

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Solubility Assessment
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The solubility of a compound in various solvents provides insights into its polarity and potential

intermolecular interactions.[4] A systematic approach is often employed, starting with common

laboratory solvents.

Apparatus:

Small test tubes

Vortex mixer

Pipettes

Procedure:

Place a small, measured amount of the sample (e.g., 20-30 mg or 1-2 drops) into a series of

small test tubes.

To each tube, add a small volume (e.g., 0.5 mL) of a different solvent (e.g., water, ethanol,

diethyl ether, hexane).

The tubes are agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

The mixture is then allowed to stand and is visually inspected for the presence of a single,

clear phase (soluble) or the presence of undissolved material or two distinct phases

(insoluble or partially soluble).

Observations are recorded for each solvent. For compounds that are oily liquids like

Dehydrodihydroionol, miscibility is often the observed outcome in non-polar organic

solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For an oily liquid like Dehydrodihydroionol, proper sample preparation is key to

obtaining high-resolution spectra.[5][6][7]

Apparatus:
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NMR spectrometer

NMR tubes (clean and dry)

Deuterated solvent (e.g., CDCl3)

Internal standard (e.g., Tetramethylsilane, TMS)

Pipettes

Procedure for ¹H and ¹³C NMR:

A small amount of the pure, dry sample (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C

NMR) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

chloroform-d, CDCl3) in a small vial.

A small amount of an internal standard, such as TMS (0 ppm), is added to the solution to

provide a reference point for the chemical shifts.

The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry NMR tube to remove any particulate matter.

The NMR tube is capped and carefully placed in the NMR spectrometer's sample holder.

The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

The ¹H and/or ¹³C NMR spectra are acquired. For ¹³C NMR, a larger number of scans is

typically required due to the low natural abundance of the ¹³C isotope.

The resulting spectra are processed (Fourier transformation, phasing, and baseline

correction) and analyzed to determine the chemical shifts, coupling constants, and

integration of the signals, which provides detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like

Dehydrodihydroionol, providing both separation and structural identification.[8]
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Apparatus:

Gas chromatograph coupled to a mass spectrometer

GC column (appropriate for terpenoid analysis, e.g., a non-polar or medium-polarity column)

Injector system

Helium gas (carrier gas)

Syringe for sample injection

Procedure:

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane or

dichloromethane).

The GC-MS instrument is set up with appropriate parameters, including injector temperature,

oven temperature program, carrier gas flow rate, and mass spectrometer settings (e.g.,

ionization energy, mass range).

A small volume of the sample solution (typically 1 µL) is injected into the GC.

The sample is vaporized in the hot injector and carried by the helium gas onto the GC

column.

The components of the sample are separated based on their boiling points and interactions

with the stationary phase of the column as they pass through the temperature-programmed

oven.

As each component elutes from the column, it enters the mass spectrometer, where it is

ionized (typically by electron impact).

The resulting ions are separated by their mass-to-charge ratio, and a mass spectrum is

generated for each component.

The retention time from the gas chromatogram and the fragmentation pattern from the mass

spectrum are used to identify the compound, often by comparison to spectral libraries.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For a liquid sample, the Attenuated Total Reflectance (ATR)

technique is often convenient.[9][10][11][12][13]

Apparatus:

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

A background spectrum of the clean, empty ATR crystal is collected.

A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete

coverage.

The FTIR spectrum of the sample is then recorded. The instrument measures the absorption

of infrared radiation at different wavelengths.

The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The characteristic absorption bands in the spectrum are analyzed to identify the functional

groups present in the molecule (e.g., O-H stretch for an alcohol, C=C stretch for an alkene).

Mandatory Visualizations
General Experimental Workflow for Compound
Characterization
The following diagram illustrates a typical workflow for the physical and chemical

characterization of a novel or uncharacterized compound.
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Caption: A generalized workflow for the characterization of a chemical compound.

Conclusion
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This technical guide has provided a comprehensive overview of the known physical and

chemical properties of Dehydrodihydroionol, along with detailed, albeit general, experimental

protocols for their determination. The presented workflow for compound characterization offers

a systematic approach for researchers. While a lack of publicly available spectral data for

Dehydrodihydroionol currently limits a more in-depth analysis, the information and

methodologies outlined herein provide a solid foundation for any future research or application

involving this compound. Further investigation to obtain and publish detailed spectral data is

highly encouraged to enrich the scientific understanding of this and other related

sesquiterpenoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and
Chemical Properties of Dehydrodihydroionol]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15349628#physical-and-chemical-properties-of-
dehydrodihydroionol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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